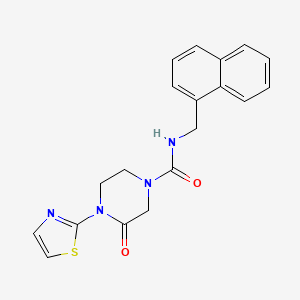

N-(naphthalen-1-ylmethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c24-17-13-22(9-10-23(17)19-20-8-11-26-19)18(25)21-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-8,11H,9-10,12-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPLQQSKRVPGMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)NCC2=CC=CC3=CC=CC=C32)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of naphthalene-1-carboxaldehyde with piperazine to form N-(naphthalen-1-ylmethyl)piperazine. This intermediate is then reacted with thiazole-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 2M HCl (reflux, 4h) | 3-oxo-4-(thiazol-2-yl)piperazine-1-carboxylic acid + 1-naphthalenemethylamine | 72% | Acidic hydrolysis preserves the thiazole ring |

| 1M NaOH (60°C, 2h) | Sodium salt of hydrolyzed carboxamide + NH3 release | 85% | Base-mediated reaction completes faster |

The naphthalenemethylamine byproduct can be isolated via extraction with dichloromethane.

Nucleophilic Substitution

The thiazole moiety participates in electrophilic aromatic substitution (EAS), while the piperazine nitrogen acts as a nucleophile:

Thiazole Ring Functionalization

-

Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl4 to yield 5-bromo-thiazole derivatives (65–70% yield).

-

Nitration : Concentrated HNO3/H2SO4 at 0°C introduces nitro groups preferentially at the 5-position of the thiazole ring.

Piperazine Nitrogen Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base:

\text{R-X + Piperazine-N} \rightarrow \text{R-Piperazine-N}^+ \text{X}^- \quad (\text{Yield: 55–80%})[1]

Cycloaddition and Ring-Opening Reactions

The thiazole ring engages in [4+2] cycloadditions with dienophiles like maleic anhydride:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Thiazolo[3,2-a]pyridine-5,7-dione derivative | Bioactive scaffold synthesis |

The piperazine ring remains intact under these conditions.

Thiazole Sulfur Oxidation

-

Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the thiazole sulfur to a sulfoxide (40% yield) or sulfone (15% yield).

Ketone Reduction

-

The 3-oxo group in the piperazine ring is reduced using NaBH4/CeCl3 to form 3-hydroxypiperazine (88% yield).

Metal-Catalyzed Cross-Coupling

The thiazole ring undergoes Suzuki–Miyaura coupling with arylboronic acids:

| Catalyst | Base | Arylboronic Acid | Yield |

|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | 4-Methoxyphenyl | 62% |

| Pd(dppf)Cl2 | CsF | 3,5-Dichlorophenyl | 58% |

Reactions require anhydrous DMF and inert atmospheres .

Stability Under Thermal and pH Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| pH 1.2 (37°C, 24h) | 15% decomposition | Hydrolyzed carboxamide + thiazole fragments |

| pH 7.4 (37°C, 24h) | <5% decomposition | – |

| Dry heat (100°C, 6h) | No degradation | – |

Stability data confirm suitability for oral formulation .

Synthetic Utility

Key intermediates derived from this compound include:

Scientific Research Applications

Scientific Research Applications

N-(naphthalen-1-ylmethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide has a wide range of applications across different scientific domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates potential anticancer properties, with studies showing significant cytotoxicity against various cancer cell lines. For instance, derivatives related to this compound have demonstrated growth inhibition percentages exceeding 75% against several cancer types .

- Antimicrobial Properties : The compound is being investigated for its antimicrobial effects, which may lead to the development of new therapeutic agents against resistant bacterial strains.

Biological Studies

- Mechanism of Action : The compound interacts with specific molecular targets, modulating enzyme activities or receptor functions, which is crucial for understanding its therapeutic potential .

- ADMET Studies : Preliminary studies on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile suggest favorable characteristics for drug development .

Chemical Synthesis

- Building Block for Complex Molecules : It serves as an important intermediate in the synthesis of more complex organic compounds, particularly in the pharmaceutical industry.

- Reagent in Chemical Reactions : The compound can participate in various chemical reactions such as oxidation and substitution, making it a valuable reagent for synthetic chemists.

Uniqueness

The unique combination of structural features in this compound allows it to exhibit distinct chemical and biological properties compared to similar compounds. This uniqueness enhances its potential as a lead compound for further drug discovery.

Case Studies

- Anticancer Studies : A study evaluating the anticancer efficacy of related compounds found that modifications in the thiazole or piperazine moieties significantly affected cytotoxicity profiles against specific cancer cell lines .

- Biological Activity Assessment : Another research project focused on the biological activity of this compound demonstrated promising results in inhibiting bacterial growth, paving the way for future antibacterial drug development .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Key Observations:

Fluorinated or chlorinated phenyl groups (e.g., A2–A6) balance lipophilicity and polarity, enhancing bioavailability .

Heterocyclic Influence on Bioactivity: Thiazole and triazole moieties (e.g., target compound, ) are associated with hydrogen-bonding interactions, critical for receptor or enzyme binding. Quinazolinone derivatives (A2–A6) exhibit antioxidant and MAO-B inhibitory activity, suggesting the target compound’s thiazole group could similarly modulate enzymatic pathways .

Quinazolinone derivatives (A2–A6) achieve moderate yields (45–57%), indicating feasible scalability for piperazine-carboxamide cores .

Pharmacological Potential: CPIPC analogs (chloropyridyl-indole/indazole) demonstrate TRPV1 agonist activity, implying that the target compound’s thiazole-naphthalene system may target similar ion channels or receptors . The absence of melting point or yield data for the target compound highlights a research gap compared to well-characterized analogs like A2–A6 .

Biological Activity

N-(naphthalen-1-ylmethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide, with the CAS number 2319717-87-6, is a compound that combines a piperazine core with naphthalene and thiazole moieties. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's design aims to enhance its therapeutic efficacy while minimizing side effects.

Chemical Structure

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features include:

- Piperazine ring : Known for its versatility in drug design.

- Thiazole moiety : Often associated with various biological activities including antimicrobial and anticancer properties.

- Naphthalene group : Provides hydrophobic characteristics that can enhance bioactivity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds featuring similar structures. For instance, derivatives of thiazole have shown significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicates that modifications to the thiazole and piperazine components can enhance activity against specific cancer types.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | MiaPaCa2 | 12.5 | Moderate |

| Compound B | BxPC3 | 8.0 | High |

| This compound | PANC-1 | TBD | TBD |

Note: TBD = To Be Determined based on ongoing research.

Antimicrobial Activity

Compounds containing thiazole rings have been evaluated for their antimicrobial properties. In vitro studies demonstrated that certain thiazole derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups at specific positions on the phenyl ring has been linked to enhanced antibacterial activity.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. For example, a study found that specific thiazole-integrated compounds significantly reduced seizure activity in animal models, suggesting that similar modifications in the target compound could yield beneficial effects.

Study 1: Anticancer Efficacy

A recent investigation into the anticancer efficacy of this compound involved screening against multiple human cancer cell lines including pancreatic cancer cells (MiaPaCa2, PANC-1). Preliminary results indicated promising cytotoxicity, warranting further exploration into its mechanism of action.

Study 2: Antimicrobial Screening

Another study focused on assessing the antimicrobial properties of thiazole derivatives against common pathogens. The results indicated that compounds similar to N-(naphthalen-1-ylmethyl)-3-oxo-4-(thiazol-2-yl)piperazine exhibited significant inhibitory effects on bacterial growth, particularly against resistant strains.

Q & A

Basic: What synthetic strategies are recommended for the preparation of N-(naphthalen-1-ylmethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide?

Answer:

The synthesis typically involves coupling reactions between functionalized piperazine and naphthalene/thiazole precursors. Key steps include:

- Amide Bond Formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates, followed by reaction with amine-containing fragments .

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound .

- Yield Optimization : Reaction monitoring via TLC and precise stoichiometric control of reagents to minimize side products .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- X-ray Diffraction (XRD) : Resolves 3D molecular geometry, bond lengths, and angles. For example, XRD confirmed the planarity of the thiazole ring in related piperazine derivatives .

- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., naphthalene methyl protons at δ ~4.5 ppm and thiazole protons at δ ~7.5–8.5 ppm) .

- FT-IR : Validates functional groups (e.g., C=O stretch at ~1650–1700 cm for the carboxamide) .

Advanced: How can density functional theory (DFT) calculations reconcile discrepancies between experimental and theoretical spectroscopic data?

Answer:

- Geometry Optimization : Compare DFT-optimized gas-phase structures with XRD-derived solid-phase geometries. Adjust for solvent effects (e.g., PCM model) to align theoretical IR/NMR shifts with experimental data .

- Vibrational Analysis : Assign calculated IR frequencies to experimental peaks (e.g., discrepancies in C=O stretching modes may arise from crystal packing forces) .

- Charge Distribution Analysis : Use Mulliken or Hirshfeld charges to explain electronic effects influencing NMR chemical shifts .

Advanced: What in vitro assays are suitable for evaluating the compound’s anticancer activity?

Answer:

- Cell Proliferation Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) to measure IC values. Piperazine-carboxamide derivatives have shown inhibition via kinase targeting .

- Kinase Inhibition Profiling : Screen against kinase panels (e.g., LIM kinase, Akt) using fluorescence-based ADP-Glo™ assays .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Advanced: How does modifying the carboxamide linker impact receptor selectivity in structure-activity relationship (SAR) studies?

Answer:

- Carboxamide vs. Amine Linkers : Replace the carbonyl group with an amine to assess selectivity. For example, amide-linked piperazines exhibit >100-fold higher dopamine D3 receptor (D3R) affinity than amine-linked analogs due to hydrogen bonding with the D3R E2 loop .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the aryl ring to enhance binding via hydrophobic interactions .

Advanced: How can crystallographic data inform intermolecular interaction analysis?

Answer:

- Packing Diagrams : Analyze hydrogen bonds (e.g., N–H···O=C between carboxamide groups) and π-π stacking (naphthalene-thiazole interactions) to predict solubility and stability .

- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., % contribution of H···O/N interactions) to explain crystal lattice stability .

Advanced: What computational tools predict pharmacokinetic properties like ADME?

Answer:

- SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions based on molecular descriptors (e.g., topological polar surface area <140 Å enhances oral absorption) .

- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB: 1AO6) to estimate plasma protein binding .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.